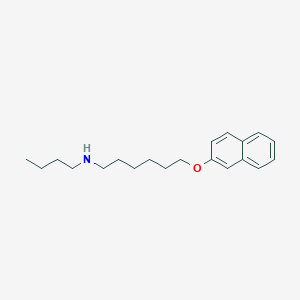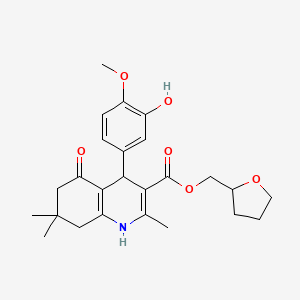![molecular formula C23H15FO3 B5111853 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone, also known as FPhNQ, is a synthetic compound that belongs to the naphthoquinone family. It has been widely studied for its potential applications in the field of medicinal chemistry, specifically for its antioxidant and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone is not fully understood. However, it is believed that the compound exerts its antioxidant and anticancer effects by inhibiting the activity of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can inhibit the proliferation of breast cancer cells and induce apoptosis in these cells. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have a protective effect against oxidative stress in cells. In vivo studies have also demonstrated that 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to be relatively stable under normal laboratory conditions. However, one of the limitations of using 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Orientations Futures
There are a number of future directions for research on 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. One area of research could focus on elucidating the compound's mechanism of action, which could help to identify potential targets for drug development. Additionally, further studies could be conducted to investigate the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, studies could be conducted to investigate the potential use of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone as a chemopreventive agent, as it has been shown to exhibit anticancer properties.
Méthodes De Synthèse
The synthesis of 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone can be achieved through a multi-step reaction process. The first step involves the reaction of 4-fluorobenzyl chloride with benzene in the presence of a base to form 4-fluorophenylphenylmethane. The second step involves the reaction of 4-fluorophenylphenylmethane with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst to form 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone. The yield of this reaction is typically around 50%.
Applications De Recherche Scientifique
2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. Additionally, 2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone has been shown to have anticancer properties, specifically against breast cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)20-21(25)17-8-4-5-9-18(17)22(26)23(20)27/h1-13,19,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGIQQFYBHXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)-phenylmethyl]-4-hydroxynaphthalene-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![N-cyclopentyl-N'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5111789.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)